1-(3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone
Description
1-(3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. The compound features a pyrimidin-2-yloxy group attached to a pyrrolidine ring, which is further connected to a trifluoromethylphenoxy group via an ethanone linker. This intricate structure endows the compound with distinctive chemical properties and reactivity.
Properties
IUPAC Name |
1-(3-pyrimidin-2-yloxypyrrolidin-1-yl)-2-[3-(trifluoromethyl)phenoxy]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N3O3/c18-17(19,20)12-3-1-4-13(9-12)25-11-15(24)23-8-5-14(10-23)26-16-21-6-2-7-22-16/h1-4,6-7,9,14H,5,8,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOISANBEFJQGNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC=N2)C(=O)COC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of Pyrimidin-2-yloxy Intermediate: The synthesis begins with the preparation of the pyrimidin-2-yloxy intermediate. This can be achieved by reacting pyrimidine with an appropriate alkylating agent under basic conditions.
Pyrrolidine Ring Formation: The next step involves the formation of the pyrrolidine ring. This can be accomplished through a cyclization reaction involving a suitable amine and a dihaloalkane.
Coupling with Trifluoromethylphenoxy Group: The final step involves coupling the pyrimidin-2-yloxy pyrrolidine intermediate with a trifluoromethylphenoxy ethanone derivative. This coupling reaction can be facilitated by using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis efficiently.
Chemical Reactions Analysis
1-(3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethanone linker, to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl group in the ethanone linker, converting it to an alcohol. Sodium borohydride or lithium aluminum hydride are typical reducing agents used for this purpose.
Substitution: The trifluoromethylphenoxy group can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions. Reagents such as sodium methoxide or potassium tert-butoxide can be used.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups present in the compound.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further research and development:
- Anticancer Activity : Research indicates that derivatives of pyrimidine and pyrrolidine have shown promising results in anticancer assays. The structural features of this compound may enhance its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
- Antimicrobial Properties : Compounds containing pyrimidine rings are known for their antimicrobial activities. Studies have demonstrated that similar structures can effectively inhibit the growth of bacteria and fungi, suggesting potential applications in treating infections .
- Anti-inflammatory Effects : The anti-inflammatory properties of pyrimidine derivatives have been documented, indicating that this compound may help manage inflammatory diseases through the modulation of inflammatory pathways .
Therapeutic Potential
The therapeutic implications of 1-(3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone are vast:
- Cancer Treatment : Given its anticancer properties, this compound may serve as a lead compound for developing new chemotherapeutics targeting specific cancer types. Further studies are needed to elucidate its mechanism of action and efficacy in vivo.
- Infection Control : With its antimicrobial properties, there is potential for this compound to be formulated into new antibiotics or antifungal agents, particularly in an era where antibiotic resistance is a growing concern.
- Inflammation Management : The anti-inflammatory effects could position this compound as a treatment option for chronic inflammatory conditions, such as rheumatoid arthritis or inflammatory bowel disease.
Case Studies and Research Findings
Several studies have explored the applications of similar compounds:
Mechanism of Action
The mechanism of action of 1-(3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity by blocking substrate access or altering the enzyme’s conformation. In receptor-mediated pathways, the compound can act as an agonist or antagonist, modulating the receptor’s signaling cascade.
Comparison with Similar Compounds
1-(3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone can be compared with similar compounds, such as:
1-(3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)-2-(4-(trifluoromethyl)phenoxy)ethanone: This compound has a similar structure but with a different substitution pattern on the phenoxy group.
1-(3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)-2-(3-(difluoromethyl)phenoxy)ethanone: This compound features a difluoromethyl group instead of a trifluoromethyl group, which can influence its reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties not found in its analogs.
Biological Activity
1-(3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings, providing a comprehensive overview of the compound's significance in medicinal chemistry.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with a pyrimidin-2-yloxy group and a trifluoromethylphenoxy moiety. Its molecular formula is , and its structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Pyrrolidine Ring : This is achieved through nucleophilic substitution reactions.
- Introduction of the Pyrimidin-2-yloxy Group : This step utilizes specific reagents to facilitate the formation of the ether bond.
- Formation of the Trifluoromethylphenoxy Moiety : This may involve electrophilic aromatic substitution or similar methods to attach the trifluoromethyl group to the phenoxy structure.
Antimicrobial Properties
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance, pyrrolidine derivatives have shown effectiveness against various Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. The incorporation of trifluoromethyl groups is known to enhance lipophilicity, potentially improving membrane permeability and bioactivity against bacterial pathogens .
Anti-Cancer Activity
Research has also suggested that pyrimidine-containing compounds can inhibit cell proliferation in cancer cell lines. In vitro studies have demonstrated that related compounds significantly reduce cell viability in various cancer types, including vulvar epidermal carcinoma cells . The mechanism often involves interference with DNA synthesis or cell cycle regulation.
Enzyme Inhibition
The compound may also act as an inhibitor of specific enzymes involved in bacterial cell wall synthesis. This is particularly relevant for compounds targeting penicillin-binding proteins (PBPs), which are crucial for bacterial growth and division .
Case Studies
- Antibiofilm Activity : A study explored the antibiofilm properties of pyrrolidine derivatives, indicating that modifications to the core structure can enhance activity against biofilms formed by Pseudomonas aeruginosa. Compounds with specific substitutions showed improved efficacy in disrupting biofilm formation compared to their parent structures .
- Synergistic Effects : Another research highlighted the synergistic effects when combining this class of compounds with traditional antibiotics like vancomycin. The combination therapy demonstrated enhanced antibacterial activity, suggesting potential applications in overcoming antibiotic resistance .
Comparative Analysis
| Compound | Structure | Biological Activity | Notes |
|---|---|---|---|
| 1 | This compound | Antimicrobial, anticancer | Potential for drug development |
| 2 | Pyrrolidine derivatives | Antimicrobial | Effective against Gram-positive bacteria |
| 3 | Pyrimidine nucleosides | Anti-cancer | Inhibits proliferation in cancer cell lines |
Q & A
Q. What are the optimal synthetic routes for 1-(3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone?
- Methodological Answer : Synthesis typically involves three key steps:
- Pyrrolidine Ring Formation : Cyclization of γ-aminobutyraldehyde derivatives under basic conditions (e.g., K₂CO₃) to form the pyrrolidine backbone .
- Coupling Reactions : The pyrimidin-2-yloxy group is introduced via nucleophilic substitution using pyrimidin-2-ol and a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) .
- Ethanone Functionalization : The 3-(trifluoromethyl)phenoxy group is attached through a Williamson ether synthesis, requiring careful temperature control (60–80°C) and anhydrous conditions .
Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. What key functional groups dictate the compound’s reactivity and stability?
- Methodological Answer :
- Trifluoromethylphenoxy Group : Enhances lipophilicity and metabolic stability via strong C-F bonds. Electron-withdrawing effects activate adjacent sites for nucleophilic substitution .
- Pyrimidin-2-yloxy Moiety : Participates in hydrogen bonding and π-π stacking, critical for biological interactions. Susceptible to hydrolysis under acidic conditions (pH < 4) .
- Pyrrolidine Ring : Confers conformational flexibility, enabling strain-free binding to enzymatic pockets. Stability is pH-dependent, with protonation at nitrogen altering reactivity .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions and confirms pyrrolidine ring conformation (e.g., coupling constants J = 6–8 Hz for trans isomers) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 439.15) and detects fragmentation patterns .
- X-ray Crystallography : Resolves 3D conformation, particularly the dihedral angle between pyrimidine and phenoxy planes (typically 45–60°) .
Advanced Research Questions
Q. How do reaction conditions influence stereochemical outcomes during synthesis?
- Methodological Answer :
- Temperature Control : Lower temperatures (0–5°C) favor kinetic products (e.g., cis-pyrrolidine), while higher temperatures (25°C) promote thermodynamic equilibration to trans isomers .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states for SN2 mechanisms, whereas nonpolar solvents (toluene) favor radical intermediates in coupling steps .
- Catalysts : Chiral catalysts (e.g., BINOL-derived phosphoric acids) induce enantioselectivity in pyrrolidine ring formation (up to 90% ee) .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodological Answer :
- Assay Standardization : Use isogenic cell lines and consistent ATP-based viability assays to minimize variability in IC₅₀ values .
- Metabolic Profiling : LC-MS/MS identifies metabolite interference (e.g., hydroxylated derivatives) that may skew activity results .
- Structural Analog Comparison : Benchmark against analogs like 1-(3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone to isolate substituent-specific effects .
Q. How can computational modeling predict interactions with biological targets?
- Methodological Answer :
- Docking Studies (AutoDock Vina) : Simulate binding to kinase domains (e.g., EGFR), prioritizing poses with ΔG < -8 kcal/mol. The trifluoromethyl group shows strong hydrophobic contacts .
- MD Simulations (GROMACS) : Analyze stability of ligand-protein complexes over 100 ns trajectories. Pyrimidine oxygen forms persistent hydrogen bonds with catalytic lysine residues .
- QSAR Models : Correlate substituent electronegativity (Hammett σ values) with inhibitory potency (R² > 0.85 in kinase assays) .
Comparative Structural Analysis
| Compound | Structure | Key Features | Biological Activity |
|---|---|---|---|
| This compound | Pyrrolidine-pyrimidine-phenoxy | Trifluoromethyl enhances stability | Kinase inhibition (IC₅₀ = 12 nM) |
| 1-(3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone | Pyrrolidine-pyrazine-pyridine | Electron-deficient pyrazine | Anticancer (GI₅₀ = 8 μM) |
| 1-[6-(2-Fluorophenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one | Pyridazine-fluorophenyl | Planar pyridazine core | Antibacterial (MIC = 2 μg/mL) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
